molecular formula C12H24N2O2 B7986413 [Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid

[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid

Cat. No.: B7986413
M. Wt: 228.33 g/mol
InChI Key: PPZORSZZOSIHNS-UHFFFAOYSA-N
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Description

[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid is a piperidine-based chemical compound offered for research and development purposes. Piperidine derivatives are of significant interest in medicinal chemistry and are frequently explored as key scaffolds in the development of novel therapeutic agents . These structures are often investigated for their potential to interact with biological systems, particularly in the inhibition of specific enzymatic pathways . For instance, structurally related piperidine compounds have been identified as potent inhibitors of targets like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) from Mycobacterium tuberculosis , demonstrating the potential of this chemical class in antimicrobial research . The piperidine ring often serves to optimize the physicochemical and pharmacokinetic properties of lead molecules, influencing solubility and metabolic stability . Researchers may utilize [Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid as a versatile building block or intermediate in organic synthesis and drug discovery campaigns. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(9-12(15)16)8-11-4-6-13(3)7-5-11/h10-11H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZORSZZOSIHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
[Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid C12H23N2O2 227.33* - Piperidin-4-ylmethyl, isopropyl, methyl
{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid C12H23N2O2 227.33* - Piperidin-1-yl, isopropyl, methyl (structural isomer of the target compound)
[(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic acid C10H18N2O3 214.26 1353987-56-0 Piperidin-4-ylmethyl, acetyl
[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid C10H17NO4 215.25 224456-41-1 Piperidin-1-yl, ethoxycarbonyl
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H22N2O4 366.41 180576-05-0 Piperazine ring, Fmoc (protective group)

*Calculated based on molecular formula.

Substituent Effects on Properties

  • Lipophilicity : The isopropyl and methyl groups in the target compound increase lipophilicity compared to the acetyl-substituted analog and the ethoxycarbonyl derivative . This may enhance membrane permeability in biological systems.
  • Reactivity : The Fmoc-substituted piperazine compound is highly reactive under basic conditions due to the labile Fmoc group, unlike the target compound, which lacks such protective groups.

Research Findings and Lumping Strategies

Evidence from lumping strategies (grouping structurally similar compounds) suggests that the target compound and its analogs could be classified based on their piperidine/piperazine cores and acetic acid moieties . However, substituent variations (e.g., Fmoc vs. alkyl groups) lead to divergent chemical behaviors, necessitating individualized evaluation in reaction pathways or biological assays .

Biological Activity

Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino-acetic acid (referred to as IPPAA) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of IPPAA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

IPPAA contains an isopropyl group and a piperidine moiety, which are commonly found in various pharmaceutical agents. The presence of these structural features suggests potential interactions with biological targets, particularly enzymes and receptors involved in neurotransmission and other physiological processes.

The biological activity of IPPAA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Some key mechanisms include:

  • Enzyme Modulation : IPPAA may inhibit the activity of enzymes involved in neurotransmitter synthesis, impacting neuronal signaling pathways. This modulation can lead to various physiological effects, potentially beneficial in treating neurological disorders.
  • Receptor Interaction : The compound's piperidine ring can engage with various receptors, influencing their activity and leading to downstream effects in cellular signaling.

Therapeutic Applications

Research indicates that IPPAA has potential applications in several therapeutic areas:

  • Neurological Disorders : Given its ability to modulate neurotransmitter synthesis, IPPAA is being investigated for its efficacy in treating conditions such as depression and anxiety disorders.
  • Pain Management : The compound's interaction with pain-related pathways suggests it may serve as a lead compound for developing analgesics.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating possible applications in combating infections .

Case Study 1: Neuropharmacological Effects

A study investigated the effects of IPPAA on animal models of anxiety. Results indicated that administration of the compound significantly reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The study highlighted the importance of further clinical trials to assess safety and efficacy in humans.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of IPPAA. In vitro tests demonstrated that IPPAA exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations comparable to established antibiotics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of IPPAA, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesUnique Characteristics
1-MethylpiperidinePiperidine ring with methyl groupCommonly used as a solvent; less bioactive than IPPAA
4-PiperidoneKetone functional group on piperidineUsed in synthesis; shows different reactivity
N-Methyl-D-aspartic AcidAmino acid structure with methyl groupKnown neurotransmitter; significant biological role
IsopropylamineSimple amine structureBasic amine; less complex than IPPAA

This table illustrates how IPPAA's combination of structural elements may confer distinct biological properties not observed in other similar compounds.

Q & A

Q. What are the recommended synthetic routes for [Isopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, a similar compound (N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) is synthesized by reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid under controlled conditions . Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt for efficient conjugation.
  • Purification : Column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.
  • Characterization : Validate purity via HPLC and confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies proton environments (e.g., isopropyl and piperidinylmethyl groups), while 13^13C NMR confirms carbon backbone integrity .
  • Mass Spectrometry : HRMS determines molecular weight and fragmentation patterns to verify the molecular formula (e.g., C16H24N2O2) .
  • Infrared Spectroscopy (IR) : Detects functional groups like carboxylic acid (-COOH) and secondary amines .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., neurotransmitter transporters) .
  • Quantum Chemical Calculations : Employ density functional theory (DFT) to optimize geometry and calculate electrostatic potential maps for interaction hotspots .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in physiological conditions (e.g., solvation models) to assess stability .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., metabolic enzyme variability) .
  • Species-Specific ADME Profiling : Conduct parallel in vitro (hepatocyte assays) and in vivo (rodent) studies to isolate species-dependent metabolism .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to refine in vivo predictions .

Q. How to design experiments to study structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Factorial Design of Experiments (DoE) : Vary substituents (e.g., alkyl groups on the piperidine ring) and measure effects on receptor binding using response surface methodology .
  • Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., isopropyl group) to biological activity .
  • High-Throughput Screening (HTS) : Test synthetic analogs in functional assays (e.g., cAMP inhibition for GPCR targets) .

Q. What methodologies assess metabolic stability and toxicity of this compound?

  • Methodological Answer :
  • In Vitro Metabolism : Use human liver microsomes (HLM) to measure intrinsic clearance and identify major CYP450 isoforms involved .
  • Ames Test : Screen for mutagenicity using bacterial reverse mutation assays .
  • In Silico Toxicity Prediction : Tools like Derek Nexus predict hepatotoxicity and cardiotoxicity based on structural alerts .

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